2-クロロ-4-フルオロ-5-メチル安息香酸

概要

説明

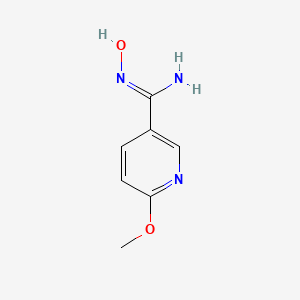

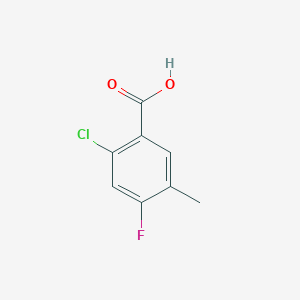

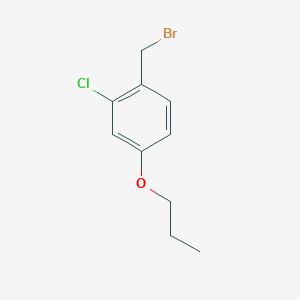

2-Chloro-4-fluoro-5-methylbenzoic acid is a chemical compound with the molecular formula C8H6ClFO2 . It has a molecular weight of 188.59 g/mol . This compound is a powder at room temperature .

Molecular Structure Analysis

The InChI code for 2-Chloro-4-fluoro-5-methylbenzoic acid is 1S/C8H6ClFO2/c1-4-2-5 (8 (11)12)6 (9)3-7 (4)10/h2-3H,1H3, (H,11,12) . The canonical SMILES structure is CC1=CC (=C (C=C1F)Cl)C (=O)O .Physical And Chemical Properties Analysis

2-Chloro-4-fluoro-5-methylbenzoic acid has a molecular weight of 188.58 g/mol . It has a computed XLogP3-AA value of 2.5 , indicating its lipophilicity. It has one hydrogen bond donor and three hydrogen bond acceptors . The compound has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are 188.0040353 g/mol . The topological polar surface area is 37.3 Ų , and it has a heavy atom count of 12 .科学的研究の応用

基本的な特性

“2-クロロ-4-フルオロ-5-メチル安息香酸”は、CAS番号:208165-96-2の化学化合物です。分子量は188.59であり、通常は室温で保管されます .

安全情報

この化合物は、「警告」という信号語で表示されており、危険有害性表示H302、H315、H319、H335があります。予防措置には、P280とP305+P351+P338が含まれます .

液晶超分子系における役割

この化合物は、新規な水素結合液晶(HBLC)の合成に使用されてきました。これらのHBLCは、アルキル鎖に8個と18個の炭素を含むシッフ塩基プロトン受容体と、4-置換安息香酸のプロトン供与体で調製されています . すべての化合物はスメクティックA相を示し、そのうちの1つは298K以下のLC特性を示します .

熱安定性への貢献

興味深いことに、エトキシ置換HBLCは、幅広い熱安定性を示します . これは、“2-クロロ-4-フルオロ-5-メチル安息香酸”が特定の化合物の熱安定性を向上させる役割を果たす可能性を示唆しています。

量子化学モデリングにおける役割

これらの分子に関する量子化学モデリング研究により、オキシ含有化合物ではHOMO-LUMOエネルギーギャップが約0.3eV低下することが明らかになり、電子を芳香族コアに供与(+I)することで、化学反応性が向上しました .

革新的なLC材料における潜在的な用途

これらの材料は、革新的なLC材料の設計における重要なブレークスルーを提供します . これは、“2-クロロ-4-フルオロ-5-メチル安息香酸”が、新しい液晶材料の開発において貴重な構成要素となる可能性を示唆しています。

Safety and Hazards

作用機序

Mode of Action

It is known that benzoic acid derivatives can participate in various chemical reactions, such as nucleophilic substitution and oxidation . The presence of chlorine, fluorine, and a methyl group on the benzene ring of this compound could potentially influence its reactivity and interaction with its targets.

Biochemical Pathways

It is known that benzoic acid derivatives can influence a variety of biochemical processes, depending on their specific chemical structure and the nature of their interactions with biological targets .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Chloro-4-fluoro-5-methylbenzoic acid. Factors such as temperature, pH, and the presence of other substances can influence the compound’s stability and its interactions with its targets . .

特性

IUPAC Name |

2-chloro-4-fluoro-5-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFO2/c1-4-2-5(8(11)12)6(9)3-7(4)10/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAPVKGJYOAKBDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1F)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601271610 | |

| Record name | Benzoic acid, 2-chloro-4-fluoro-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601271610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

208165-96-2 | |

| Record name | Benzoic acid, 2-chloro-4-fluoro-5-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=208165-96-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2-chloro-4-fluoro-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601271610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(thiophen-3-yl)-1H-benzo[d]imidazole](/img/structure/B1646523.png)